Nizatidine Amide

HPLC Method Development System Suitability Testing Pharmaceutical Quality Control

When HPLC column replacement disrupts baseline separation of Nizatidine EP Impurity E from thermal degradation product DP-1, ANDA submission is at risk. This fully characterized Nizatidine Amide reference standard (CAS 188666-11-7) is the regulatory-required solution. • EP monograph-compliant with CoA; traceable to USP/EP standards for DMF/ANDA filings • Enables re-verification of critical pair resolution (>1.5) per BP2011 limit (≤2% in injection) • Distinct monoisotopic mass (318.082 g/mol) ensures unambiguous LC-MS peak ID Supplied for analytical use only; not for human or veterinary use.

Molecular Formula C11H18N4O3S2
Molecular Weight 318.41
CAS No. 188666-11-7
Cat. No. B590408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNizatidine Amide
CAS188666-11-7
SynonymsN-[2-[[[2-[(Dimethylamino)methyl]-4-thiazolyl]methyl]thio]ethyl]-2-nitroacetamide;  Nizatidine EP Impurity E; 
Molecular FormulaC11H18N4O3S2
Molecular Weight318.41
Structural Identifiers
SMILESCN(C)CC1=NC(=CS1)CSCCNC(=O)C[N+](=O)[O-]
InChIInChI=1S/C11H18N4O3S2/c1-14(2)6-11-13-9(8-20-11)7-19-4-3-12-10(16)5-15(17)18/h8H,3-7H2,1-2H3,(H,12,16)
InChIKeySVJOOHIZNUJXJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nizatidine Amide – Product Identity & Reference Standard


Nizatidine Amide (CAS 188666-11-7) is a chemically defined organic compound with the molecular formula C₁₁H₁₈N₄O₃S₂ and a molecular weight of 318.42 g/mol [1]. It is formally recognized as Nizatidine EP Impurity E under the European Pharmacopoeia monograph for the histamine H₂-receptor antagonist Nizatidine . Its primary commercial and scientific role is that of a fully characterized pharmaceutical reference standard, supplied with detailed analytical data in compliance with regulatory guidelines [2]. The compound is employed exclusively for analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and the commercial production monitoring of Nizatidine, and not as a standalone therapeutic agent [2].

Nizatidine Impurity E: Resolution Criticality


Nizatidine EP Impurity E cannot be generically interchanged with other Nizatidine-related impurities or the parent API reference standard. Regulatory monographs mandate the specific separation, identification, and quantification of Impurity E distinct from other known impurities such as Impurity F or degradation products like DP-1 [1]. Experimental evidence demonstrates that chromatographic resolution between Impurity E and co-eluting impurities is column-specific and cannot be assumed; certain column brands fail to achieve baseline separation, rendering a generic impurity standard or a simple Nizatidine reference material unsuitable for system suitability testing [1]. This impurity-specific resolution requirement, with a prescribed limit of no more than 2% in Nizatidine injection per BP2011, creates a non-substitutable demand for the authentic Impurity E reference standard.

Nizatidine Amide: Analytical Procurement Evidence


Column-Specific Resolution of Impurity E and DP-1

The resolution of Nizatidine EP Impurity E from the thermal degradation impurity DP-1 is not uniformly achievable across chromatographic columns. In the validated HPLC method described in patent CN104076101A, the degree of separation between Impurity E and DP-1 was measured across multiple commercial C18 columns. While most columns achieved a resolution greater than 1.5, the Enlightening Horse brand column could not effectively separate Impurity E from DP-1, demonstrating a column-dependent critical separation challenge [1]. This necessitates procurement of the authentic Impurity E reference standard to perform system suitability qualification for any new column or method implementation.

HPLC Method Development System Suitability Testing Pharmaceutical Quality Control

Impurity E-Specific Pharmacopoeial Limits

Regulatory monographs prescribe specific, differentiated limits for individual Nizatidine impurities, preventing the use of a generic or alternative impurity standard for quantification. The British Pharmacopoeia (BP2011) for Nizatidine injection explicitly sets a limit of no more than 2% for Impurity E, distinct from the 1% limit for Impurity F and the 0.3% limit for any other single unknown impurity [1]. This impurity-specific threshold directly ties the quantitative acceptance criterion to the authentic Impurity E reference standard, as only the exact impurity can be used to accurately determine its own concentration against the specified limit.

Regulatory Compliance Pharmacopoeial Monograph ANDAs

Unique Molecular Identity for LC-MS Confirmation

Nizatidine Amide (Impurity E) possesses a unique molecular mass (318.42 g/mol, exact mass 318.082 g/mol) that distinguishes it from other known Nizatidine impurities and the parent API [1]. This distinct monoisotopic mass enables its specific detection and quantification in LC-MS methods without spectral interference from impurities with different molecular formulas. For example, the parent drug Nizatidine has a molecular weight of 331.46 g/mol, a difference of approximately 13 Da, allowing clear mass separation [2]. This intrinsic physical-chemical differentiation ensures that procurement of a reference standard with the correct CAS number and molecular identity is a prerequisite for any mass-spectrometry-based method validation.

LC-MS Impurity Identification Structural Elucidation

Hygroscopic Stability and Handling Requirements

Commercially available Nizatidine Amide (EP Impurity E) is reported to be hygroscopic when supplied at >90% purity . This physical stability characteristic has direct implications for analytical weighing accuracy and long-term standard integrity. In contrast, other Nizatidine impurity reference standards such as Impurity F (supplied as a neat EP Reference Standard from Sigma-Aldrich) have different stability profiles and packaging specifications . The hygroscopic nature of Impurity E necessitates specific handling procedures (e.g., storage at 2–8°C, desiccated environment) that are distinct from those of non-hygroscopic impurity standards, directly impacting the procurement decision for laboratories that require stable, ready-to-use reference materials with minimal moisture uptake during routine use.

Reference Standard Stability Storage Conditions Analytical Reliability

Nizatidine Amide Application Scenarios


HPLC System Suitability Qualification

When an analytical laboratory changes HPLC column brand or lot, or adjusts mobile phase composition, the critical pair separation between Impurity E and the thermal degradation impurity DP-1 must be re-verified. Use of the authentic Nizatidine Amide reference standard is required to confirm that the resolution remains above 1.5, as prescribed in validated methods derived from pharmacopoeial monographs [1]. This direct application stems from the documented column-dependent resolution failure observed with certain C18 phases [1].

Impurity Profiling for ANDA and DMF Submission

For pharmaceutical manufacturers filing an Abbreviated New Drug Application (ANDA) or a Drug Master File (DMF) for generic Nizatidine formulations, the accurate quantification of Impurity E against the BP2011 limit of no more than 2% is a regulatory requirement [1]. Procurement of the fully characterized Impurity E reference standard with a Certificate of Analysis demonstrating traceability to EP or USP standards is a mandatory element of the regulatory submission package [2].

Forced Degradation Studies for Method Validation

During forced degradation studies of Nizatidine drug substance or oral solutions, Impurity E is generated under specific stress conditions (e.g., thermal degradation at 60°C for 20 days) [1]. The use of the authentic Impurity E standard allows unambiguous peak identification and accurate mass balance calculations in stability-indicating methods, distinguishing it from other degradants formed under oxidative, acid, base, or photolytic stress conditions [3].

LC-MS Impurity Profiling Method Development

The distinct monoisotopic mass of Nizatidine Amide (318.082 g/mol) enables its specific detection in LC-MS workflows without interference from the parent API or other impurities [4]. Researchers developing sensitive LC-MS/MS methods for nitrosamine and other genotoxic impurity screening in Nizatidine formulations require the authentic Impurity E standard as a calibration reference to ensure correct retention time alignment and mass confirmation [4].

Technical Documentation Hub

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